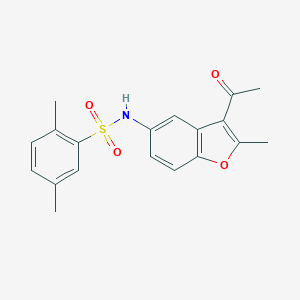

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-11-5-6-12(2)18(9-11)25(22,23)20-15-7-8-17-16(10-15)19(13(3)21)14(4)24-17/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJALWPIMXCUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Byproduct Mitigation

Side reactions, such as over-acetylation or sulfonyl chloride hydrolysis, are minimized by:

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Biologische Aktivität

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

- Molecular Formula: C21H21NO5S

- Molar Mass: 399.46 g/mol

- IUPAC Name: this compound

The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial synthesis pathways, leading to bacteriostatic effects.

- Anti-inflammatory Activity: Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.

- Antitumor Properties: Preliminary studies suggest that derivatives of benzofuran can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. The following table summarizes key findings from various research articles:

Case Studies

-

Antitumor Activity:

A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Effects:

Research highlighted in Pharmacology Reports demonstrated that this compound could reduce inflammation markers in vitro. It showed an IC50 value of 20 µM for COX inhibition, suggesting potential therapeutic applications in inflammatory disorders. -

Antibacterial Properties:

In a study focused on sulfonamide derivatives, this compound exhibited notable antibacterial activity against several strains of Gram-positive bacteria, with an IC50 value of 10 µM. This reinforces the historical significance of sulfonamides as effective antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The torsion angle in compound I (62.7°) aligns closely with II (61.5°) and III (64.8°), indicating a conserved gauche conformation in monosubstituted derivatives. The outlier IV (44.9°) demonstrates steric effects from 2,6-dimethyl substitution, forcing a more twisted conformation .

- The dihedral angle in I (40.4°) reflects the tilt between aromatic rings, a feature likely amplified in the target compound due to the non-planar benzofuran system.

Conformational Analysis

The C—SO₂—NH—C segment adopts a gauche conformation in most sulfonamides, driven by intramolecular S=O···H—N interactions.

Hydrogen Bonding and Crystal Packing

Sulfonamides commonly form N—H···O=S hydrogen-bonded dimers , as seen in compound I (Table 2). These interactions dictate crystal packing and solubility.

Table 2: Hydrogen-Bonding Parameters for Compound I

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠D—H···A (°) |

|---|---|---|---|---|

| N—H···O(S) | 0.83 | 2.09 | 2.903(2) | 166.3 |

For the target compound, the acetyl group on benzofuran may participate in additional C=O···H—C interactions, altering packing efficiency and thermal stability. Such interactions could reduce solubility compared to simpler derivatives like I–IV .

Q & A

Q. Characterization :

- Spectroscopic Analysis : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl protons at δ 2.5–2.7 ppm, sulfonamide NH at δ 7.8–8.2 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~401).

- Elemental Analysis : Ensures ≥95% purity .

How can researchers address poor aqueous solubility of this compound in pharmacological assays?

Methodological Answer:

Strategies to enhance solubility include:

- Co-solvent Systems : Use DMSO (≤10% v/v) in PBS or saline, with controls to exclude solvent effects.

- Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) via co-evaporation.

- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at sub-critical micelle concentrations.

Validate solubility enhancements via HPLC-UV quantification .

What experimental designs are optimal for structure-activity relationship (SAR) studies of this sulfonamide?

Advanced Answer:

Core Modifications :

- Vary substituents on the benzofuran (e.g., replace acetyl with carboxy or amide groups) and benzene rings (halogenation at 2/5 positions).

Biological Assays :

- Test derivatives against target enzymes (e.g., COX-2, carbonic anhydrase) using fluorometric or calorimetric assays.

- Compare IC₅₀ values to establish substituent effects.

Data Analysis :

- Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in enzyme active sites.

- Apply QSAR models (e.g., Hammett plots) to predict electronic effects .

How can discrepancies between in vitro enzyme inhibition and cellular efficacy be resolved?

Advanced Answer:

Discrepancies may arise from:

- Membrane Permeability : Measure logP (HPLC retention time vs. standards) and assess cellular uptake via LC-MS/MS.

- Metabolic Instability : Perform microsomal stability assays (e.g., rat liver microsomes, NADPH cofactor).

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific responses.

Adjust the scaffold with polar groups (e.g., -OH, -SO₃H) to improve permeability while retaining activity .

What computational approaches are recommended to predict binding modes with biological targets?

Advanced Answer:

Molecular Docking :

- Prepare protein structures (PDB IDs: e.g., COX-2: 5KIR) using AutoDock Tools.

- Simulate ligand-receptor interactions with flexible side chains.

MD Simulations :

- Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD < 2 Å).

- Analyze hydrogen bonds (e.g., sulfonamide-Ser530 in COX-2) and hydrophobic contacts.

Free Energy Calculations :

- Use MM-PBSA to estimate ΔGbinding and rank derivatives .

How can selectivity for specific isoforms of target enzymes (e.g., COX-2 over COX-1) be optimized?

Advanced Answer:

Structural Analysis :

- Compare COX-1/COX-2 active sites (e.g., COX-2 has a larger hydrophobic pocket).

Functional Modifications :

- Introduce bulky substituents (e.g., 2,5-dimethyl groups) to exploit COX-2’s secondary pocket.

Assay Design :

- Perform parallel inhibition assays (COX-1 vs. COX-2) with celecoxib as a positive control.

- Calculate selectivity ratios (IC₅₀ COX-1 / IC₅₀ COX-2) to prioritize candidates .

What analytical techniques ensure batch-to-batch consistency in purity and stability?

Basic Answer:

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to monitor purity (>95% AUC).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td > 200°C indicates thermal stability).

- Long-Term Stability : Store at -20°C under argon; test degradation via accelerated aging (40°C/75% RH for 4 weeks) .

What strategies mitigate off-target effects in in vivo models?

Advanced Answer:

Pharmacokinetic Profiling :

- Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models.

Toxicogenomics :

- Perform RNA-seq on liver/kidney tissues to identify dysregulated pathways.

Metabolite Identification :

- Use UPLC-QTOF-MS to detect Phase I/II metabolites and eliminate toxicophores (e.g., reactive quinones).

Dose Optimization :

- Conduct MTD studies and align doses with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.